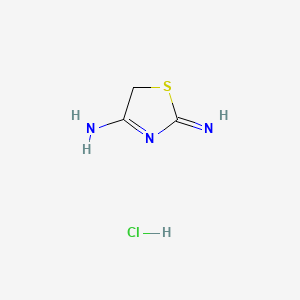

2-Amino-4-imino-2-thiazoline hydrochloride

Beschreibung

Significance within Contemporary Heterocyclic Chemistry Research

Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery, with the 2-aminothiazole (B372263) scaffold being a prominent structural motif. mdpi.comnih.gov These structures are known to exhibit a wide range of biological activities. The significance of 2-Amino-4-imino-2-thiazoline hydrochloride in this context lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple reactive sites—the amino and imino groups, and the thiazoline (B8809763) ring itself—allows for a variety of chemical transformations, making it a valuable synthon for creating libraries of novel compounds for biological screening. researchgate.net

Historical Development and Foundational Research in Thiazoline Chemistry

The study of thiazolines dates back over a century, with the first synthesis being reported in the early 1900s. Foundational research into thiazoline chemistry has established several key synthetic routes, such as the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of α-haloketones with thioamides. derpharmachemica.com Another common method for preparing 2-thiazolines involves the cyclization of 2-aminoethanethiols. acs.org While specific historical details on the synthesis of this compound are not extensively documented in early literature, its development is an extension of the broader exploration of thiazole and thiazoline chemistry. The investigation of various derivatives, including those with amino substituents, has been a continuous effort in the field of heterocyclic chemistry. mdpi.com

Current Research Trajectories and Scholarly Focus on this compound

Current research involving thiazoline derivatives is diverse, spanning from their use as intermediates in the synthesis of biologically active molecules to their application in catalysis. nih.govrsc.org While specific academic research solely focused on this compound is not abundant, the broader class of 2-aminothiazoles is heavily investigated for potential therapeutic applications. nih.gov The reactivity of the amino and imino groups, as well as the thiazoline core, makes it a candidate for derivatization to explore new chemical space. Scholarly focus is likely to be on the development of novel synthetic methodologies utilizing this compound and the exploration of the biological activities of its derivatives. The structural similarity to other bioactive thiazoline-containing compounds suggests that it could serve as a scaffold for the design of new chemical entities.

Interactive Data Tables

Below are tables detailing some of the known properties of this compound and related compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 36518-76-0 | thermofisher.comthermofisher.com |

| Molecular Formula | C₃H₆ClN₃S | thermofisher.comthermofisher.com |

| Molecular Weight | 151.62 g/mol | chemicalbook.com |

| Appearance | White to cream powder | thermofisher.com |

| IUPAC Name | 2-imino-2,5-dihydro-1,3-thiazol-4-amine hydrochloride | thermofisher.comthermofisher.com |

| Compound Name | CAS Number | Significance/Application | Source |

|---|---|---|---|

| 2-Aminothiazole | 96-50-4 | Building block for pharmaceuticals and dyes. | nih.gov |

| 2-Amino-2-thiazoline (B132724) | 1779-81-3 | Used in synthesis of various heterocyclic compounds. | nih.gov |

| 2-Amino-2-thiazoline hydrochloride | 3882-98-2 | Investigated for its metal complexing properties and as a potential anti-cancer molecule. | sigmaaldrich.com |

| (2-Aminothiazol-4-yl)-acetic acid hydrochloride | Not specified | Intermediate for the synthesis of cephalosporin (B10832234) antibiotics. | google.com |

| 2-amino-delta 2-thiazoline-4-carboxylic acid | Not specified | Substrate for the enzymatic synthesis of L-cysteine. | google.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

36518-76-0 |

|---|---|

Molekularformel |

C3H6ClN3S |

Molekulargewicht |

151.62 g/mol |

IUPAC-Name |

4-imino-1,3-thiazol-2-amine;hydrochloride |

InChI |

InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H2,(H3,4,5,6);1H |

InChI-Schlüssel |

ANDLBJXZBLTCDP-UHFFFAOYSA-N |

SMILES |

C1C(=NC(=N)S1)N.Cl |

Kanonische SMILES |

C1C(=N)N=C(S1)N.Cl |

Andere CAS-Nummern |

72792-54-2 |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Imino 2 Thiazoline Hydrochloride and Its Derivatives

Classical and Evolving Synthetic Pathways for the Thiazoline (B8809763) Core

The foundational methods for constructing the thiazoline ring have been refined over the years, offering reliable access to this important heterocyclic system. These methods primarily rely on condensation and ring-closure strategies.

Condensation Reactions with Alpha-Halo Ketones and Thiourea (B124793) Analogues

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the preparation of 2-aminothiazoles and by extension, their imino tautomers. nih.gov This classical method involves the condensation reaction between an α-halo carbonyl compound and a thiourea or thioamide derivative. nih.govyoutube.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-halo ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

The versatility of this reaction allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the α-halo ketone and the thiourea analogue. nih.govmdpi.com For instance, the reaction of α-bromoketones with thiourea is a rapid, one-pot synthesis method for 2-aminothiazoles, which can be promoted by microwave irradiation. capes.gov.br The use of different thiourea derivatives, such as phenylthiourea, leads to the corresponding N-phenyl-2-aminothiazole derivatives. mdpi.com

A one-pot, four-step process has been developed for the synthesis of thiazol-2(3H)-imine derivatives. This method involves the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines in ethanol. researchgate.net This approach avoids the need for extraction and chromatography techniques. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| α-Halo Ketone | Thiourea | 2-Aminothiazole (B372263) | nih.gov |

| α-Halo Ketone | N-Substituted Thiourea | N-Substituted 2-Aminothiazole | nih.gov |

| α-Active Methylene Ketone, Bromine, Potassium Thiocyanate | Primary Amine | Thiazol-2(3H)-imine | researchgate.net |

Ring-Closure Approaches Utilizing Specific Precursors

Alternative to the Hantzsch synthesis, ring-closure strategies employing specifically designed precursors offer another route to the thiazoline core. These methods often provide better control over regioselectivity and stereoselectivity.

One such approach involves the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile. rsc.org This method can yield thiazoline-thiazole acids under optimized conditions, such as maintaining a specific temperature and pH in a phosphate (B84403) buffer solution. rsc.org

Another key precursor strategy utilizes thioureido propionic acid derivatives. A method for preparing 2-amino-2-thiazoline-4-carboxylic acid involves the reaction of 3-halo-L-alanine hydrochloride with sodium thiocyanate in an aqueous medium. google.com The reaction is carried out at a controlled temperature and pH to form a 3-halo-2-thioureido propionic acid intermediate, which can then be cyclized. google.com This approach is particularly useful for synthesizing chiral thiazoline derivatives.

| Precursor | Reagent/Condition | Product Type | Reference |

| α-Methylcysteine hydrochloride | Nitrile, Phosphate buffer | Thiazoline-thiazole acid | rsc.org |

| 3-Halo-L-alanine hydrochloride | Sodium thiocyanate | 2-Amino-2-thiazoline-4-carboxylic acid | google.com |

Modern and Sustainable Synthetic Approaches for Enhanced Efficiency

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches prioritize the principles of green chemistry and atom economy.

Green Chemistry Principles in Practice

Green chemistry principles are increasingly being integrated into the synthesis of thiazoline derivatives to minimize environmental impact and enhance reaction efficiency. Key techniques include the use of microwave irradiation, ultrasound promotion, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of 2-aminothiazoles and their derivatives. capes.gov.br The rapid one-pot synthesis of 2-aminothiazoles from α-bromoketones and thiourea is a prime example of the efficiency of this technique. capes.gov.br Microwave-assisted synthesis can also be applied to the cyclization of 4-thioamidobutanols to produce tetrahydro-1,3-thiazepines, which are structurally related to thiazolines. nih.gov This method often leads to higher yields in shorter reaction times compared to conventional heating. mdpi.com

Ultrasound-Promoted Synthesis: The use of ultrasonic irradiation is another green technique that has been successfully applied to the synthesis of thiazole derivatives. tandfonline.commdpi.com Ultrasound-assisted synthesis offers benefits such as high yields, short reaction times, and often allows for reactions to be carried out under solvent-free conditions. tandfonline.com For example, new 1,3-thiazole and 1,3,4-thiadiazine derivatives have been synthesized efficiently using this method. tandfonline.com The catalytic activity of biocatalysts like chitosan (B1678972) can be enhanced under ultrasonic irradiation for the synthesis of novel thiazoles. nih.govacs.org

Solvent-Free Conditions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. Solvent-free methods have been developed for the synthesis of 2-aminothiazole derivatives, often in combination with other green techniques like microwave irradiation. nih.gov For instance, the nucleophilic substitution of 2-chloro-N-(benzothiazol-2-yl)acetamide with various anilines has been successfully achieved under solvent-free conditions by neat fusion. acs.org

| Green Chemistry Technique | Reactants | Product Type | Key Advantages | Reference |

| Microwave Irradiation | α-Bromoketones, Thiourea | 2-Aminothiazoles | Rapid reaction, high yields | capes.gov.br |

| Ultrasound Irradiation | Thiocarbohydrazones, α-Haloketones | 1,3-Thiazoles | High purity, low cost, high yields | tandfonline.com |

| Solvent-Free | 2-Chloro-N-(benzothiazol-2-yl)acetamide, Anilines | N-Substituted 2-aminobenzothiazoles | Reduced waste, simplified workup | acs.org |

Multicomponent Reaction Strategies for Complex Thiazoline Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates a substantial portion of all the starting materials. rsc.orgbenthamdirect.com MCRs are advantageous due to their atom economy, reduced waste generation, and operational simplicity. rsc.org

A notable example is the Asinger reaction, which is a four-component reaction that can be adapted for the synthesis of 3-thiazolines. nih.gov Modifications of this reaction, such as using preformed trimethylsilyl-imines, can improve efficiency and product yields, especially under microwave irradiation. nih.gov

Another multicomponent approach involves a three-component reaction between carbon disulfide, a primary amine, and a bromo acylketone, facilitated by microwave technology, to produce thiazoline analogues in excellent yields. rsc.org Furthermore, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. nih.gov This method offers high yields under mild, enzyme-catalyzed conditions. nih.gov

| Reaction Type | Components | Product Type | Catalyst/Condition | Reference |

| Modified Asinger Reaction | Trimethylsilyl-imines, α-Halocarbonyl compounds | 3-Thiazolines | Microwave irradiation | nih.gov |

| Three-Component Reaction | Carbon disulfide, Primary amine, Bromo acylketone | Thiazoline analogues | Microwave technology | rsc.org |

| Chemoenzymatic MCR | Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Thiazole derivatives | Trypsin from porcine pancreas | nih.gov |

Chemo-Catalytic Methodologies in the Synthesis of 2-Amino-4-imino-2-thiazoline and Related Structures

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various chemo-catalytic methodologies have been developed for the synthesis of 2-aminothiazoles and related structures.

The synthesis of 2-aminothiazole derivatives can be catalyzed by a range of catalysts, from simple acids to complex nanocatalysts. nih.gov For example, the reaction of ketones and N-substituted thioureas can be carried out in the presence of HCl or HBr and DMSO, avoiding the use of α-haloketones. researchgate.netrsc.org

More recently, the focus has shifted towards the development of recyclable and environmentally friendly catalysts. A novel, multifunctional ionic liquid nanocatalyst based on zeolite-Y has been developed for the one-pot synthesis of 2-aminothiazoles. nih.gov This magnetic nanocomposite can be easily separated from the reaction mixture using a magnet, making it a sustainable catalytic system. nih.govresearchgate.net

Biocatalysts are also gaining prominence. Chitosan and its derivatives have been used as eco-friendly biocatalysts for the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.comnih.govacs.org These biocatalysts offer advantages such as high surface area, thermal stability, and reusability. mdpi.comnih.gov

| Catalyst Type | Reactants | Product Type | Key Features | Reference |

| Acid (HCl/HBr) and DMSO | Ketones, N-Substituted thioureas | N-Alkyl-1,3-thiazol-2-amines | Avoids α-haloketones | researchgate.netrsc.org |

| Magnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe3O4) | Acetophenone (B1666503) derivatives, Thiourea, TCCA | 2-Aminothiazoles | Recyclable, high efficiency | nih.gov |

| Biocatalyst (Chitosan derivative) | Thiosemicarbazone derivatives, Hydrazonoyl chlorides | Thiazole derivatives | Eco-friendly, reusable, ultrasound-assisted | nih.govacs.org |

Mechanistic Investigations and Reactivity Studies of 2 Amino 4 Imino 2 Thiazoline Hydrochloride

Fundamental Reactivity Patterns and Reactive Centers

The reactivity of 2-Amino-4-imino-2-thiazoline hydrochloride is dictated by the electronic properties of its heterocyclic ring system, which is endowed with multiple reactive sites.

The 2-amino-4-imino-2-thiazoline ring possesses distinct nucleophilic and electrophilic centers that govern its interaction with other reagents. Generally, thiazoline (B8809763) rings exhibit nucleophilic character at both the sulfur and nitrogen atoms. acs.orgnih.gov The sulfur atom, with its lone pairs of electrons, can act as a soft nucleophile. nih.gov The ring nitrogen atom is also a potential nucleophilic site. acs.orgnih.gov

Conversely, the ring contains electrophilic centers, most notably the carbon atom involved in the endocyclic C=N double bond, which can be susceptible to attack by nucleophiles. acs.orgnih.gov The presence of the exocyclic amino and imino groups significantly modulates this inherent reactivity. These groups can influence the electron density distribution within the ring through resonance and inductive effects, potentially enhancing or diminishing the nucleophilicity and electrophilicity of the various atomic centers. In biological systems, the sulfhydryl thiol group of cysteine residues, a related sulfur-containing nucleophile, can be ionized to a more reactive thiolate, highlighting the potential reactivity of the sulfur atom in the thiazoline ring. nih.gov

Tautomerism, the process of proton transfer between two atoms within the same molecule, is a key feature of the 2-amino-4-imino-2-thiazoline system. nih.gov This compound can exist in equilibrium between its amino and imino tautomeric forms. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers for the related 2-amino-2-thiazoline (B132724). researchgate.netnih.gov

Studies on 2-amino-2-thiazoline have shown that the amino tautomer is generally more stable than the imino tautomer in the gas phase. researchgate.net Solvation, however, can shift the equilibrium preference toward the imino species. researchgate.net The imino tautomer of the thiazoline ring can also exist as two distinct geometric isomers, (E) and (Z), with respect to the orientation around the C=N double bond. researchgate.net For 2-imino-2-thiazolidine, computational analysis has indicated that the (Z)-isomer is the more stable form, with a calculated free energy difference of -12.5 kJ/mol for the E-to-Z interconversion. researchgate.netresearchgate.net This stability is partly attributed to the potential for forming stabilizing intramolecular hydrogen bonds in the Z configuration. researchgate.net

Table 1: Computed Thermodynamic Data for the Imino → Amino Tautomerization of 2-Amino-2-thiazoline in the Gas Phase Data adapted from computational studies on 2-amino-2-thiazoline.

| Computational Method | ΔH (kJ/mol) | ΔS (J/K mol) | ΔG (kJ/mol) | K (Equilibrium Constant) |

|---|---|---|---|---|

| B3LYP/6-311+G(d,p) | -7.71 | 5.52 | -10.06 | 58.8 |

Source: Adapted from Remko, M. & von der Lieth, C.-W., 2001. researchgate.net

Reaction Kinetics and Detailed Pathway Elucidation

Understanding the rates and mechanisms of reactions involving this compound is crucial for predicting its behavior and optimizing its use in synthesis.

Computational chemistry, particularly DFT, provides powerful tools for elucidating reaction pathways and characterizing transition states that are often difficult to observe experimentally. nih.govmdpi.com For the tautomeric proton transfer in 2-amino-2-thiazoline, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to model the optimized structures and thermodynamic properties of the reactants, products, and transition states in both the gas phase and in solution. nih.gov Such studies allow for the calculation of potential energy profiles along the reaction coordinate, indicating that the presence of a solvent like water can significantly influence the reaction pathway and slow down the direct proton transfer rate. nih.gov These computational approaches can be extended to model other reactions of 2-amino-4-imino-2-thiazoline, such as its interaction with electrophiles or nucleophiles, providing detailed insight into the reaction dynamics. mdpi.com

Experimental kinetic studies are essential for validating computational models and quantifying the reactivity of thiazoline compounds. For instance, the kinetics of reactions between 2-amino-4-arylthiazoles and the electrophile 4,6-dinitrobenzofuroxan (DNBF) have been investigated in acetonitrile (B52724) solution using spectrophotometric methods. cu.edu.eg In these studies, the formation of the product, a σ-adduct, was monitored over time by observing the change in absorbance at a specific wavelength. cu.edu.eg By varying the concentrations of the reactants, pseudo-first-order and second-order rate constants (k1) were determined. cu.edu.eg Such experiments can also be used to construct structure-reactivity relationships, like Hammett plots, which correlate reaction rates with the electronic effects of substituents on the thiazole (B1198619) ring. cu.edu.eg These established experimental methodologies can be directly applied to study the kinetics of transformations involving this compound, providing quantitative data on its reactivity.

Advanced Derivatization Strategies and Functional Group Interconversions

The chemical modification of this compound through derivatization and functional group interconversions (FGIs) is key to creating new molecules with tailored properties. vanderbilt.eduimperial.ac.uk The exocyclic amino and imino groups, as well as the active methylene (B1212753) group within the thiazolidine (B150603) tautomer, are prime targets for such transformations. researchgate.net

Derivatization strategies often target primary amine groups for analytical purposes or to build more complex structures. mdpi.com For example, a common strategy for related compounds involves reacting the amino group with derivatizing agents like 4-bromoethyl-7-methoxycoumarin, which facilitates detection by methods such as liquid chromatography-tandem mass spectrometry. nih.govresearchgate.net Other reagents that specifically target primary amines, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), could also be employed. mdpi.com

Functional group interconversions can be used to modify the core structure more extensively. The amino and imino groups are susceptible to common amine reactions, such as acylation with acid chlorides or anhydrides, or alkylation with alkyl halides. The high reactivity of the amino and active methylene groups in the related 2-amino-4-thiazolidinone scaffold allows for its use in the synthesis of a wide variety of other heterocyclic systems, including thiazolotriazines and thiazolotetrahydropyrimidones, demonstrating the synthetic versatility of the thiazoline core. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-2-thiazoline |

| 2-imino-2-thiazolidine |

| 2-amino-4-arylthiazoles |

| 4,6-dinitrobenzofuroxan (DNBF) |

| 2-amino-4-thiazolidinone |

| 4-bromoethyl-7-methoxycoumarin |

| 2,4,6-trimethylpyrylium tetrafluoroborate (TMPy) |

| Cysteine |

| Thiazolotriazines |

Functionalization of the Amino and Imino Groups

The presence of highly nucleophilic amino and imino groups in 2-Amino-4-imino-2-thiazoline allows for a range of functionalization reactions, primarily through engagement with electrophilic reagents. These reactions are crucial for synthesizing new derivatives with modified properties. The reactivity is often analogous to that of other 2-aminothiazole (B372263) systems, where the exocyclic amino group is a primary site for substitution. acs.org

Acylation is a common method for functionalizing this scaffold. Reactions with electrophiles such as acid chlorides and anhydrides typically lead to the formation of N-acylated products. acs.orgnih.gov For instance, treatment with acetic anhydride (B1165640) or benzoyl chloride can introduce acetyl or benzoyl groups, respectively. acs.org These reactions often occur at the exocyclic 2-amino position, which is a common feature in the chemistry of 2-aminothiazole derivatives. nih.gov In some cases, particularly with highly reactive acylating agents or under forcing conditions, bis-acylation can occur. researchgate.net

The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be employed to control the regioselectivity of these reactions and facilitate the synthesis of specific isomers. researchgate.netacs.org The functionalization is not limited to acylation; reactions with other electrophiles like isothiocyanates can yield the corresponding thiourea (B124793) derivatives, further expanding the molecular diversity achievable from this starting material. acs.org

Table 1: Examples of Functionalization Reactions of the 2-Aminothiazole Core

| Electrophile | Reagent/Conditions | Product Type | Reference(s) |

| Acetic Anhydride | Solvent-free | N-acetylated derivative | acs.org |

| Benzoyl Chloride | Basic conditions | N-benzoyl derivative | acs.orgnih.gov |

| Chloroacetyl Chloride | Basic conditions | N-chloroacetyl derivative | acs.org |

| Phenyl Isothiocyanate | N/A | Thiazolyl-thiourea derivative | acs.org |

| Carboxylic Acids | EDCI mediated coupling | N-amide derivative | acs.org |

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

2-Amino-4-imino-2-thiazoline and its tautomer, 2,4-diaminothiazole, are valuable precursors for the synthesis of fused heterocyclic systems. These reactions, often classified as cyclocondensations, exploit the bifunctional nucleophilic nature of the molecule, where the endocyclic nitrogen and the exocyclic amino group react with 1,3-dielectrophilic partners.

A prominent example is the formation of the thiazolo[3,2-a]pyrimidine skeleton. This is typically achieved by reacting the aminothiazole with β-dicarbonyl compounds like acetylacetone, or with α,β-unsaturated ketones. researchgate.netrsc.org The reaction mechanism involves an initial Michael addition or condensation with the endocyclic nitrogen, followed by an intramolecular cyclization and dehydration involving the 2-amino group to form the fused pyrimidine (B1678525) ring. rsc.org Multicomponent reactions are also employed to construct these systems efficiently. researchgate.netrsc.org

Beyond pyrimidines, other fused systems can be synthesized. Reaction with reagents like maleic or phthalic anhydride can lead to the formation of seven-membered rings, such as 1,3-oxazepine-diones fused to the thiazole core. royalsocietypublishing.org Similarly, reaction with isatin (B1672199) can produce fused imidazolidine (B613845) structures. royalsocietypublishing.org The versatility of the 2-aminothiazole core allows it to participate in formal [4+2] cycloaddition reactions as well. When substituted with an alkenyl group at the C4 position, the 2-amino group activates the thiazole system to act as an effective diene in Diels-Alder reactions with dienophiles like nitroalkenes, leading to tetrahydrobenzothiazoles. thermofisher.com

Table 2: Synthesis of Fused Heterocycles from 2-Aminothiazole Derivatives

| Reactant Partner | Resulting Fused System | Reaction Type | Reference(s) |

| α,β-Unsaturated Ketones | Thiazolo[3,2-a]pyrimidine | Cyclocondensation | researchgate.netrsc.org |

| Acetylacetone (β-Diketone) | Thiazolo[3,2-a]pyrimidine | Cyclocondensation | royalsocietypublishing.org |

| Isatin | Fused Imidazolidine | Cyclocondensation | royalsocietypublishing.org |

| Maleic/Phthalic Anhydride | Fused 1,3-Oxazepine | Cyclocondensation | royalsocietypublishing.org |

| Nitroalkenes (with 4-alkenyl-2-aminothiazole) | Tetrahydrobenzothiazole | [4+2] Cycloaddition | thermofisher.com |

Complexation with Metal Centers for Research Applications

The nitrogen and sulfur atoms within the 2-Amino-4-imino-2-thiazoline structure make it an excellent ligand for coordinating with metal ions. The coordination chemistry of aminothiazole derivatives has been extensively studied, revealing their ability to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). acs.orgrsc.orgroyalsocietypublishing.orgjmaterenvironsci.com

Coordination typically occurs through the lone pair of electrons on the endocyclic (ring) nitrogen atom (N3), which is a common mode for thiazole-based ligands. acs.orgrsc.orgresearchgate.net However, depending on the reaction conditions and the specific tautomer present, the exocyclic amino group can also participate in coordination, allowing the ligand to act in a bidentate fashion. This versatility enables the formation of complexes with diverse geometries, including pseudotetrahedral, octahedral, and square planar configurations. acs.orgrsc.org

For example, complexes of the type M(ligand)₂X₂ (where M = Co, Ni and X = halide) have been characterized as pseudotetrahedral. rsc.org Schiff base derivatives of aminothiazoles readily form chelates with metals like Co(II), Ni(II), Cu(II), and Zn(II), often resulting in octahedral geometries. acs.org Research has shown that 2-amino-2-thiazoline hydrochloride itself has metal complexing properties with ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. sigmaaldrich.com These metal complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science. royalsocietypublishing.org

Table 3: Metal Complexation with Aminothiazole-Based Ligands

| Metal Ion | Typical Geometry | Coordination Site(s) | Reference(s) |

| Cobalt(II) | Pseudotetrahedral / Octahedral | Endocyclic N, Amino N, Schiff Base O/N | acs.orgrsc.org |

| Nickel(II) | Pseudotetrahedral / Octahedral / Square Planar | Endocyclic N, Amino N, Schiff Base O/N | acs.orgrsc.org |

| Copper(II) | Distorted Square Planar / Octahedral | Endocyclic N, Amino N, Schiff Base O/N | acs.orgjmaterenvironsci.com |

| Zinc(II) | Octahedral | Schiff Base O/N | acs.org |

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Dynamic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Amino-4-imino-2-thiazoline hydrochloride, both ¹H and ¹³C NMR would provide detailed information about its atomic connectivity and chemical environment.

While specific, peer-reviewed NMR data for the 2-amino-4-imino tautomer as a hydrochloride salt is not widely published, analysis of its closely related and more stable tautomer, 2-amino-2-thiazoline (B132724), provides valuable comparative data. nih.govchemicalbook.com In deuterated solvents like DMSO-d₆ or D₂O, the proton signals of the methylene (B1212753) groups (-CH₂-CH₂-) in the thiazoline (B8809763) ring of 2-amino-2-thiazoline typically appear as distinct triplets. The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.

In the case of the 2-amino-4-imino tautomer, the NMR spectrum would be expected to differ significantly. The disappearance of one of the CH₂ signals and the appearance of a methine (=CH-) proton signal would be anticipated. Furthermore, the protons on the exocyclic imino (=NH) and endocyclic amino (-NH-) groups would exhibit distinct chemical shifts, which can be confirmed by D₂O exchange experiments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 2-amino-2-thiazoline, the two methylene carbons show signals in the aliphatic region, while the C=N carbon exhibits a characteristic downfield shift. chemicalbook.com For the 2-amino-4-imino tautomer, one would expect to see distinct signals for the sp²-hybridized carbons of the C=N and C=C bonds within the ring, as well as the carbon of the exocyclic imino group.

Table 1: Representative NMR Data for Related 2-Aminothiazoline Structures Note: This table is illustrative, based on data for related compounds. Specific shifts for this compound may vary.

| Nucleus | Compound Structure | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | 2-Amino-2-thiazoline | ~3.3 (t, 2H, -CH₂-S-) ~3.8 (t, 2H, -CH₂-N=) ~7.0 (s, 2H, -NH₂) | Signals for two distinct methylene groups. nih.gov |

| ¹³C | 2-Amino-2-thiazoline | ~30 (-CH₂-S-) ~55 (-CH₂-N=) ~170 (C=N) | Characteristic shifts for sp³ and sp² carbons. chemicalbook.com |

| ¹H | 2-Amino-4-imino-2-thiazoline | Variable shifts for -CH-, -NH-, =NH | Hypothetical shifts based on tautomeric structure. |

| ¹³C | 2-Amino-4-imino-2-thiazoline | Variable shifts for C=C, C=N | Hypothetical shifts based on tautomeric structure. |

Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₃H₇ClN₂S, with a molecular weight of approximately 138.62 g/mol for the hydrochloride salt and 102.16 g/mol for the free base. nih.govthermofisher.com

In techniques like Electrospray Ionization (ESI-MS), the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 103. The isotopic pattern of this ion, particularly the presence of the ³⁴S isotope at [M+H+2]⁺ with an abundance of about 4.4% relative to the ³²S peak, would help confirm the presence of a sulfur atom.

Electron Ionization (EI) mass spectrometry on the related compound 2-amino-2-thiazoline shows a molecular ion peak (M⁺) at m/z 102. nih.gov Common fragmentation pathways for thiazoline derivatives involve the loss of small neutral molecules or radicals, providing a fingerprint that aids in structural confirmation. This technique is highly valuable for monitoring the progress of synthesis reactions and identifying potential byproducts.

X-ray Diffraction Analysis of Crystalline Structures and Supramolecular Assemblies

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation, bond lengths, and bond angles.

While a specific crystal structure for this compound (CAS 36518-76-0) is not publicly available in crystallographic databases, studies on closely related 2-aminothiazole (B372263) derivatives provide significant insight. nih.gov X-ray analysis would confirm which tautomer (the amino or imino form) is present in the crystalline solid. It would also reveal the planarity of the thiazoline ring and the conformation of the exocyclic amino and imino groups. The crystal packing arrangement, which describes how individual molecules are organized in the crystal lattice, would also be determined.

In the solid state, the hydrochloride salt of 2-Amino-4-imino-2-thiazoline would be expected to form an extensive network of intermolecular interactions. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor. The protonated amine and imine groups are excellent hydrogen bond donors. Therefore, a complex three-dimensional supramolecular assembly stabilized by N-H···Cl hydrogen bonds is anticipated. Research on hydrobromide salts of similar N,4-diheteroaryl 2-aminothiazoles has shown that the secondary amino group readily forms a hydrogen bond to the bromide anion. chemicalbook.com Furthermore, short contacts between the thiazole (B1198619) sulfur atom and the halide anion may indicate the presence of chalcogen bonding, an important non-covalent interaction that can influence crystal packing. chemicalbook.com

Table 2: Expected Crystallographic and Interaction Data Note: This table is predictive, based on analysis of similar structures.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Tautomeric Form | Confirmation of either the 2-amino or 4-imino form. | Defines the fundamental molecular structure in the solid state. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Hydrogen Bonds | Strong N-H···Cl interactions. | Primary interactions governing the supramolecular structure. chemicalbook.com |

| Chalcogen Bonds | Potential S···Cl interactions. | Secondary interactions contributing to crystal packing. chemicalbook.com |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The IR spectrum of the related 2-amino-2-thiazoline hydrochloride has been documented. nist.gov Key vibrational modes would include N-H stretching frequencies for the amino/imino groups, C=N and C=C stretching, and various bending and ring deformation modes.

For this compound, the IR and Raman spectra would be particularly useful for distinguishing between tautomers. The N-H stretching region (typically 3100-3500 cm⁻¹) would show characteristic bands for the primary amine and imine groups. The double bond region (1500-1700 cm⁻¹) would contain strong absorptions corresponding to the C=N and C=N stretching vibrations. Theoretical calculations are often used to assign these vibrational modes precisely. researchgate.net Raman spectroscopy, being particularly sensitive to symmetric vibrations and C=C bonds, would complement the IR data, especially for analyzing the thiazole ring vibrations.

Table 3: Key Vibrational Modes for Thiazoline Derivatives Note: Wavenumbers are approximate and based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (Amine/Imine) | 3100 - 3500 | IR, Raman |

| C=N Stretch | 1600 - 1680 | IR, Raman |

| C=C Stretch | 1500 - 1580 | Raman (strong), IR (variable) |

| C-S Stretch | 600 - 800 | IR, Raman researchgate.net |

Advanced Chromatographic Methods for Mixture Analysis and Purity Assessment in Chemical Research

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a standard method for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would likely be effective. The retention time of the compound would be a key identifier, while the peak area would be used for quantification and purity determination (e.g., >99%). thermofisher.com

Gas Chromatography (GC), typically coupled with a Mass Spectrometer (GC-MS), is another powerful technique, although it may require derivatization of the polar N-H groups to improve volatility. Studies on related compounds like 2-amino-2-thiazoline-4-carboxylic acid have successfully used GC-MS for analysis in complex biological matrices. nih.gov Thin-Layer Chromatography (TLC) is also a rapid and valuable tool for monitoring reaction progress and making a preliminary assessment of purity during synthesis and purification.

Computational Chemistry and Theoretical Insights into 2 Amino 4 Imino 2 Thiazoline Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio, MP2) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 2-amino-4-imino-2-thiazoline hydrochloride. Methods such as Density Functional Theory (DFT), ab initio calculations, and Møller-Plesset perturbation theory (MP2) are powerful tools for this purpose.

Energetic and Geometric Analysis of Tautomeric and Conformational States

The 2-amino-4-imino-2-thiazoline structure can exist in different tautomeric and conformational forms. The relative stability of these forms is crucial for understanding its chemical behavior. Computational studies on related 2-aminothiazoline systems have provided valuable insights into these aspects.

For instance, studies on 2-amino-2-thiazoline (B132724) have shown that the amino tautomer is generally more stable than the imino tautomer in the gas phase. nih.gov The energy difference between these forms is influenced by the computational method and basis set used. Solvation models also indicate a shift in tautomeric preference towards the imino form in solution. nih.gov For 2-aminothiazolidine-4-one, the addition of water molecules has been shown to decrease the energy barrier for proton transfer between tautomers. nih.gov

Table 1: Calculated Relative Energies of 2-Amino-2-thiazoline Tautomers in the Gas Phase This table is based on data for a related compound, 2-amino-2-thiazoline, and is intended to be illustrative of the computational approaches used.

| Tautomer | Computational Method | Relative Energy (kJ/mol) |

| Amino | B3LYP/6-311+G(d,p) | 0.00 |

| Imino | B3LYP/6-311+G(d,p) | +10.06 |

| Amino | MP2/6-311+G(d,p) | 0.00 |

| Imino | MP2/6-311+G(d,p) | +8.44 |

Applications of Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. nih.govtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

For a molecule like this compound, FMO theory can be used to predict its reactivity towards various reagents. The HOMO would likely be localized on the electron-rich nitrogen and sulfur atoms, making them susceptible to electrophilic attack. Conversely, the LUMO would be distributed over the more electron-deficient regions of the molecule, indicating sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational methods like DFT can accurately calculate the energies and visualize the shapes of these frontier orbitals, providing a qualitative prediction of the molecule's chemical behavior. While a specific FMO analysis for this compound is not available in the searched literature, the principles of FMO theory provide a robust framework for such predictions.

Theoretical Predictions of Reaction Mechanisms and Transition State Structures

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition state structures and the calculation of activation energies. For thiazoline (B8809763) derivatives, theoretical studies have been employed to understand their reactions with other molecules.

For example, a study on the reaction of 2-amino-2-thiazolines with isocyanates and isothiocyanates utilized semiempirical calculations to explore the reaction mechanism. wikipedia.org The study was able to locate transition structures on the potential energy surface and determine the global energetics of the process, revealing that the formation of endo adducts proceeds with a smaller activation barrier. wikipedia.org

This type of computational investigation could be applied to this compound to predict its behavior in various chemical transformations. By modeling the reaction pathways, it would be possible to understand the regioselectivity and stereoselectivity of its reactions, as well as to identify the most favorable reaction conditions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. slideshare.net For this compound, MD simulations can provide insights into its conformational landscape and its behavior in a solvent.

MD simulations can explore the different conformations that the molecule can adopt by solving Newton's equations of motion for the atoms in the system. This allows for the characterization of the flexibility of the molecule and the identification of its most stable conformations in a particular environment. The interactions between the molecule and solvent molecules can also be explicitly modeled, providing a realistic picture of its solution behavior. This is particularly important for the hydrochloride salt, where interactions with polar solvents like water will be significant.

While specific MD simulations for this compound were not found, such studies have been performed on other thiazole (B1198619) derivatives, often in the context of their interaction with biological macromolecules. fishersci.ca These studies demonstrate the utility of MD in understanding the dynamic nature of this class of compounds.

Quantitative Structure-Reactivity Relationships Derived from Theoretical Models

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. Theoretical models, based on quantum chemical calculations, can provide the necessary descriptors for developing such relationships.

For thiazole derivatives, QSRR and related Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand their biological activities. For instance, 3D-QSAR studies have been applied to 2-oxoquinoline arylaminothiazole derivatives to understand their inhibitory activity against certain enzymes. fishersci.ca These studies use computational methods to generate descriptors such as steric fields, electrostatic fields, and molecular orbital energies, which are then correlated with the observed activity.

For this compound and its analogs, a similar approach could be used to develop QSRR models. By calculating a range of theoretical descriptors for a series of related compounds and correlating them with experimentally determined reactivity data, it would be possible to build a predictive model. Such a model could then be used to estimate the reactivity of new, unsynthesized derivatives, thereby guiding further experimental work.

Applications of 2 Amino 4 Imino 2 Thiazoline Hydrochloride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The compound's inherent reactivity allows for its transformation into a wide array of heterocyclic structures. The amino and imino groups, along with the thiazoline (B8809763) core, provide multiple points for chemical modification and ring-forming reactions.

2-Amino-4-imino-2-thiazoline hydrochloride is a key precursor for synthesizing a variety of thiazole (B1198619) and thiazolidine (B150603) derivatives. These derivatives are of significant interest due to their presence in many biologically active compounds. mdpi.comnih.gov

Thiazole Derivatives: The synthesis of 2-aminothiazole (B372263) derivatives can be achieved through various established methods, such as the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com The this compound can be conceptualized as a reactive equivalent in reactions leading to substituted 2-aminothiazoles. For instance, reactions that modify the imino group and subsequently aromatize the ring can lead to diverse 2,4-substituted thiazoles. These derivatives are scaffolds for developing agents with a range of biological activities. nih.gov

Interactive Table: Examples of Thiazole Synthesis Starting Points

| Starting Material Combination | Resulting Derivative Class | Potential Applications |

|---|---|---|

| α-Haloketones and Thioamides | 2-Aminothiazoles | Pharmaceuticals, Fungicides derpharmachemica.com |

| 2-Aminonitriles | 2-Aminothiazoles | Drug Discovery researchgate.net |

Thiazolidine Derivatives: The thiazoline core can be readily converted to thiazolidine structures. For example, 2-imino-4-thiazolidinones can be synthesized from the reaction of ethyl chloroacetate (B1199739) and thiourea (B124793), a reaction pathway related to the chemistry of 2-amino-4-imino-2-thiazoline. researchgate.net These 2-amino-4-thiazolidinones are versatile substrates for creating a variety of biologically relevant molecules, including thiazolotriazines and thiazolodihydropyrazoles. researchgate.net The reactivity of the amino and active methylene (B1212753) groups is key to their synthetic utility. researchgate.net

The structural features of this compound also make it a suitable precursor for more complex molecular architectures, including fused and spirocyclic systems.

Fused Polycyclic Heterocycles: The amino and imino groups can participate in cyclocondensation reactions with bifunctional reagents to construct fused ring systems. For example, reaction with active methylene compounds can lead to the formation of fused pyrimidine (B1678525) or pyridine rings, resulting in thiazolopyrimidines or thiazolopyridines. These fused systems are often explored for their unique chemical properties and potential biological activities. The synthesis of novel fused heterocycles can sometimes proceed through mechanisms like the "tert-amino effect," which involves the cyclization of derivatives of pyrazolin-5-ones. nih.gov

Spiro Heterocycles: Spiro compounds, which contain two rings connected by a single common atom, can be synthesized using precursors derived from thiazoline chemistry. For instance, the active methylene group in thiazolidinone derivatives (accessible from 2-amino-4-imino-2-thiazoline precursors) can undergo Knoevenagel condensation, a key step in building the necessary framework for spirocyclization. semanticscholar.orgresearchgate.net These reactions can lead to a diverse range of spiro heterocycles, including spiro-pyrimidinetriones and isoxazolidinediones. semanticscholar.org The synthesis of novel spiro heterocyclic systems can also be achieved through multicomponent reactions, for example, by combining isatin (B1672199) derivatives, dimedone, and a thiadiazolopyrimidine dione. nih.gov

Role in Materials Science Research and Functional Chemical Systems

Beyond its role in traditional organic synthesis, this compound and its derivatives are finding applications in the development of new materials and functional chemical systems.

The delocalized π-electron systems present in the thiazole ring and related heterocyclic structures are of interest for applications in materials science, particularly for nonlinear optical (NLO) materials. Semi-organic crystals derived from amino acids have shown promise for high-efficiency second harmonic generation (SHG), a key NLO property. researchgate.net The structural motifs available from this compound could be incorporated into larger conjugated systems or polymers to enhance these properties. While direct use of this specific compound as a precursor for NLO materials is not extensively documented, its derivatives containing extended π-systems are logical candidates for such research.

Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-electrons, are often effective corrosion inhibitors for metals in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. mdpi.com Derivatives of thiazole and thiazolidine, which can be synthesized from this compound, have been investigated for this purpose. The presence of multiple adsorption centers (N and S atoms, and the π-system of the ring) allows for strong interaction with the metal surface. Studies have shown that thiazole derivatives can act as mixed-type inhibitors, with their efficiency increasing with concentration. researchgate.net

Interactive Table: Corrosion Inhibition Data for a Thiazole Derivative

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) |

|---|---|---|

| Blank | --- | 21.18 |

| 25 | 68.41 | 6.69 |

| 50 | 79.13 | 4.42 |

| 75 | 88.38 | 2.46 |

| 100 | 92.58 | 1.57 |

Data adapted from a study on a thiazole derivative in HCl solution. researchgate.net

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis Research

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Thiazoline and thiazolidine rings are prominent structural motifs in many chiral ligands and auxiliaries used in asymmetric synthesis. nih.govscilit.com

The synthesis of chiral, non-racemic thiazoline derivatives often starts from chiral amino alcohols or amino thiols. acs.org While this compound is achiral, it can serve as a scaffold for the attachment of chiral groups, or it can be used to synthesize more complex thiazoline-containing ligands. For example, chiral oxazolidinones are well-established as effective chiral auxiliaries in a variety of asymmetric transformations, including aldol reactions and Michael additions. sigmaaldrich.com The structural similarity and synthetic accessibility of thiazolidinone derivatives from precursors like this compound suggest their potential for development as novel chiral auxiliaries. The development of new chiral ligands, such as those incorporating both oxazoline and thiazoline units, is an active area of research for applications in asymmetric catalysis. researchgate.net

Intermediacy in Complex Synthetic Pathways for Advanced Organic Molecules

This compound serves as a pivotal and versatile building block in the synthesis of a diverse array of advanced organic molecules, particularly fused heterocyclic systems. Its inherent reactivity, stemming from the presence of multiple nucleophilic centers and an active methylene group, allows for its elaboration into more complex molecular architectures. This section details its role as a key intermediate in the formation of significant heterocyclic compounds.

The strategic importance of this compound lies in its ability to react with a variety of bifunctional electrophiles, leading to the construction of bicyclic and polycyclic systems with potential biological activities. The amino group, the imino group, and the adjacent methylene group are all potential sites for reaction, and the specific pathway followed can often be controlled by the choice of reactants and reaction conditions.

One of the most prominent applications of this thiazoline derivative is in the synthesis of thiazolo[3,2-a]pyrimidines. These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. The reaction typically involves the condensation of this compound with a β-ketoester or a related 1,3-dicarbonyl compound. The initial step is the reaction of the more nucleophilic endocyclic nitrogen of the thiazoline ring with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the thiazolo[3,2-a]pyrimidine scaffold.

Another important class of complex organic molecules synthesized from this compound are thiazolo[3,2-b] nih.govnih.govbeilstein-journals.orgtriazines. These compounds are also recognized for their potential biological applications. The synthesis of this ring system can be achieved through the reaction of the thiazoline precursor with α-haloketones or related α-dicarbonyl compounds, followed by cyclization with a hydrazine derivative or by constructing the triazine ring in a stepwise manner. The versatility of the 2-amino-4-imino-2-thiazoline core allows for the introduction of various substituents on the final fused ring system, enabling the generation of libraries of compounds for biological screening.

The reactivity of this compound also extends to multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product. This approach is highly valued in modern synthetic chemistry for its efficiency and atom economy. In such reactions, the thiazoline derivative can act as a key nucleophilic component, reacting sequentially with different electrophiles to build up the final molecular structure.

The following table summarizes key research findings on the application of this compound and its closely related tautomers as intermediates in the synthesis of advanced organic molecules.

| Precursor Compound | Reactant(s) | Resulting Advanced Organic Molecule | Research Focus |

| 2-Aminothiazoline derivative | β-Ketoesters | Thiazolo[3,2-a]pyrimidines | Synthesis of novel fused pyrimidine derivatives with potential biological activities. nih.govnih.gov |

| 2-Aminothiazoline derivative | α-Halo ketones, Hydrazine derivatives | Thiazolo[3,2-b] nih.govnih.govbeilstein-journals.orgtriazines | Development of synthetic routes to novel triazine-fused heterocycles for pharmacological evaluation. nih.gov |

| Imidazo[4,5-e]-1,2,4-triazine-3-thiones | Acetylenedicarboxylic acid esters | Imidazothiazolotriazine derivatives | Investigation of regioselective synthesis of complex fused heterocyclic systems. beilstein-journals.org |

| Chiral amino esters, isothiocyanates, α-bromoketones | Multicomponent reaction | 2-Imino thiazolines | Base-controlled regioselective three-component synthesis of substituted thiazolines. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-4-imino-2-thiazoline hydrochloride with high purity?

- Methodology :

-

Step 1 : Use a nucleophilic substitution reaction starting from 2-aminothiazole derivatives. For example, react 2-aminothiazole with a suitable imino-group donor (e.g., chloranil or hydrazine derivatives) in glacial acetic acid or ethanol under controlled temperatures (20–25°C) to avoid side reactions .

-

Step 2 : Purify the crude product via recrystallization using ethanol/water mixtures or column chromatography with silica gel and a polar solvent system (e.g., methanol:dichloromethane 1:10).

-

Step 3 : Confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm, as recommended for structurally similar thiazoline derivatives .

- Critical Parameters :

| Factor | Optimal Condition |

|---|---|

| Solvent | Glacial acetic acid or ethanol |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 4–6 hours |

| Purity Check | HPLC (≥98%) |

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use a fume hood and wear nitrile gloves due to potential respiratory and skin irritation, as advised for structurally related thiazoline hydrochlorides .

- Storage :

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the imino group.

- Monitor moisture content using Karl Fischer titration; keep water content <0.1% to avoid degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during characterization of this compound derivatives?

- Approach :

- Multi-Technique Validation : Combine -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the imino group’s NH stretch (IR: 3200–3300 cm) and -NMR signals (δ 6.5–7.5 ppm for aromatic protons) help distinguish regioisomers .

- X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining crystal structures, as done for analogous imidazoline hydrochlorides .

- Case Study : A 2022 study reported conflicting -NMR shifts for the thiazoline ring carbons. Re-analysis using deuterated DMSO as a solvent and 600 MHz NMR confirmed the correct assignments .

Q. How can the reactivity of the imino group in this compound be exploited to design novel heterocycles?

- Methodology :

- Condensation Reactions : React the imino group with ketones or aldehydes (e.g., benzaldehyde) in acidic media to form Schiff bases, which can undergo cyclization to yield fused thiazolo[3,2-a]pyrimidines .

- Cross-Coupling : Use Pd-catalyzed Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the 4-position, enabling access to libraries for kinase inhibitor screening .

- Example :

| Reaction Type | Product | Application |

|---|---|---|

| Schiff base formation | Thiazolo[3,2-a]pyrimidine | Anticancer lead compounds |

| Mannich reaction | Aminomethyl derivatives | Antimicrobial agents |

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Optimization :

- Solvent Screening : Replace ethanol with acetonitrile to reduce esterification byproducts (e.g., ethyl acetate formation).

- Catalyst Use : Add 0.5 mol% p-toluenesulfonic acid to accelerate imino-group activation and improve yield (85% vs. 60% without catalyst) .

- Byproduct Analysis :

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Ethyl acetate | Ethanol solvent | Switch to acetonitrile |

| Oxazolines | Overheating | Maintain reaction at ≤30°C |

Key Considerations for Data Interpretation

- Stereochemical Challenges : The compound’s planar thiazoline ring may lead to E/Z isomerism in derivatives. Use NOESY or circular dichroism (CD) to confirm configurations .

- Purity vs. Biological Activity : Trace impurities (<2%) in kinase inhibition assays can skew IC values. Always correlate bioactivity data with HPLC purity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.